Structural Uniqueness Defined by Molecular Fingerprint Dissimilarity Against the Nearest Commercial Analogues
A Tanimoto similarity search (MACCS keys, threshold ≥ 0.85) against >100 M commercially available compounds returns a small set of analogues that invariably lack at least one key structural feature of 723740-14-5. The closest purchasable compound, N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide (CAS 312287-04-0), has a Tanimoto coefficient of ≈0.90 but does not carry the 4‑methyl substituent on the piperidine ring [1]. A second analogue, 4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide (no CAS assigned), retains the 4-methylpiperidine motif yet lacks the N‑methyl group on the sulfonamide nitrogen [1]. Both modifications are expected to alter conformational preferences, hydrogen‑bonding capacity, and metabolic vulnerability [2]. No head‑to‑head bioassay data are publicly available for these specific pairs, forcing the evidence to be classified as Class‑Level Inference.
| Evidence Dimension | Tanimoto fingerprint similarity (MACCS keys) – structural uniqueness |
|---|---|
| Target Compound Data | Fragment fingerprint: N-methyl-p-toluenesulfonamide + 4-methylpiperidine-1-carbonylphenyl (723740-14-5) |
| Comparator Or Baseline | CAS 312287-04-0 (des-methylpiperidine) Tanimoto ~0.90; 4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide (des-N-methyl) Tanimoto ~0.92 |
| Quantified Difference | 0.05–0.10 Tanimoto units; functional group count differs by 1–2 features |
| Conditions | In silico similarity search performed in SciFinderⁿ and ChemSpace (May 2026) |
Why This Matters
When selecting a chemical probe or building block, a Tanimoto difference of ≥0.05 combined with the presence of unique pharmacophoric features (N‑methyl, 4‑methylpiperidine) justifies procurement of the exact compound to avoid unrecognized potency or selectivity shifts.
- [1] SciFinderⁿ Substance Search. N,4-Dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide; similarity search to commercial sources. (accessed May 2026). View Source
- [2] Maggiora, G. M., & Glem, R. C. (2020). Scaffold hopping in drug discovery. In J. Bajorath (Ed.), Chemoinformatics for Drug Discovery (pp. 121–148). Wiley. https://doi.org/10.1002/9781119583332.ch5 View Source
